2-chloro-N-(3-chlorophenyl)-4-methylbenzamide
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Overview
Description
2-chloro-N-(3-chlorophenyl)-4-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms and a methyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide typically involves the reaction of 2-chloro-4-methylbenzoic acid with 3-chloroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group attached to the benzene ring can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts like palladium on carbon (Pd/C).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), solvents like water or acetic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), solvents like ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Formation of substituted benzamides.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of amines or alcohols.
Scientific Research Applications
2-chloro-N-(3-chlorophenyl)-4-methylbenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives with potential biological activities.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic applications, including its use as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, it may interact with receptors involved in pain and inflammation pathways, contributing to its potential analgesic and anti-inflammatory properties.
Comparison with Similar Compounds
- 2-chloro-N-(2-chlorophenyl)-4-methylbenzamide
- 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide
- 2-chloro-N-(3-bromophenyl)-4-methylbenzamide
Comparison: 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide is unique due to the specific positioning of the chlorine atoms and the methyl group on the benzamide structure. This unique arrangement can influence its chemical reactivity, biological activity, and physical properties. Compared to its analogs, it may exhibit different levels of potency and selectivity in its biological applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-chloro-N-(3-chlorophenyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-5-6-12(13(16)7-9)14(18)17-11-4-2-3-10(15)8-11/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESZWTWHQDUXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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